Cas no 79421-43-5 (Benzonitrile,4-(4-hydroxy-1-piperidinyl)-)
Benzonitrile,4-(4-hydroxy-1-piperidinyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile,4-(4-hydroxy-1-piperidinyl)-
- 4-(4-Hydroxypiperidin-1-yl)benzonitrile
- 4-(4-hydroxy-1-piperidinyl)Benzonitrile
- 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE
- MFCD06656917
- CS-0047016
- 4-(4-hydroxy-1-piperidyl)benzonitrile
- FT-0736437
- AKOS000222471
- AS-39502
- 79421-43-5
- SCHEMBL2455962
- AIFMEOHBBANOOK-UHFFFAOYSA-N
- SY124057
- DTXSID50455400
- 4-(4-Hydroxy-1-piperidinyl)benzonitrile (ACI)
- DB-075589
-
- MDL: MFCD06656917
- Inchi: 1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-8H2
- InChI Key: AIFMEOHBBANOOK-UHFFFAOYSA-N
- SMILES: N#CC1C=CC(N2CCC(O)CC2)=CC=1
Computed Properties
- Exact Mass: 202.110613074g/mol
- Monoisotopic Mass: 202.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 47.3Ų
Benzonitrile,4-(4-hydroxy-1-piperidinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129010819-250mg |
4-(4-Hydroxy-piperidin-1-yl)-benzonitrile |
79421-43-5 | 95% | 250mg |
$192.91 | 2023-09-01 | |
| Alichem | A129010819-1g |
4-(4-Hydroxy-piperidin-1-yl)-benzonitrile |
79421-43-5 | 95% | 1g |
$525.80 | 2023-09-01 | |
| Alichem | A129010819-5g |
4-(4-Hydroxy-piperidin-1-yl)-benzonitrile |
79421-43-5 | 95% | 5g |
$1434.00 | 2023-09-01 | |
| Chemenu | CM323181-1g |
4-(4-Hydroxypiperidin-1-yl)benzonitrile |
79421-43-5 | 95% | 1g |
$524 | 2021-06-16 | |
| ChemScence | CS-0047016-100mg |
4-(4-Hydroxypiperidin-1-yl)benzonitrile |
79421-43-5 | 99.59% | 100mg |
$22.0 | 2022-04-26 | |
| ChemScence | CS-0047016-250mg |
4-(4-Hydroxypiperidin-1-yl)benzonitrile |
79421-43-5 | 99.59% | 250mg |
$37.0 | 2022-04-26 | |
| ChemScence | CS-0047016-1g |
4-(4-Hydroxypiperidin-1-yl)benzonitrile |
79421-43-5 | 99.59% | 1g |
$93.0 | 2022-04-26 | |
| ChemScence | CS-0047016-5g |
4-(4-Hydroxypiperidin-1-yl)benzonitrile |
79421-43-5 | 99.59% | 5g |
$330.0 | 2022-04-26 | |
| Chemenu | CM323181-1g |
4-(4-Hydroxypiperidin-1-yl)benzonitrile |
79421-43-5 | 95% | 1g |
$103 | 2022-08-31 | |
| Chemenu | CM323181-5g |
4-(4-Hydroxypiperidin-1-yl)benzonitrile |
79421-43-5 | 95% | 5g |
$371 | 2022-08-31 |
Benzonitrile,4-(4-hydroxy-1-piperidinyl)- Production Method
Production Method 1
Production Method 2
Benzonitrile,4-(4-hydroxy-1-piperidinyl)- Raw materials
Benzonitrile,4-(4-hydroxy-1-piperidinyl)- Preparation Products
Benzonitrile,4-(4-hydroxy-1-piperidinyl)- Suppliers
Benzonitrile,4-(4-hydroxy-1-piperidinyl)- Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Benzonitrile,4-(4-hydroxy-1-piperidinyl)-
Benzonitrile,4-(4-hydroxy-1-piperidinyl)- (CAS No: 79421-43-5)
Benzonitrile,4-(4-hydroxy-1-piperidinyl)-, also known by its CAS registry number 79421-43-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzonitrile group with a piperidine ring substituted with a hydroxyl group. The benzonitrile moiety contributes to the compound's aromaticity and potential reactivity, while the piperidine ring introduces structural complexity and functional diversity.
The synthesis of Benzonitrile,4-(4-hydroxy-1-piperidinyl)- involves advanced organic synthesis techniques, often utilizing coupling reactions or multi-component synthesis strategies. Recent studies have explored the use of catalytic asymmetric synthesis to produce enantiomerically enriched samples of this compound, which is crucial for its application in drug discovery and development. The compound's ability to form hydrogen bonds due to the hydroxyl group on the piperidine ring makes it a promising candidate for bioisosteric replacements in medicinal chemistry.
One of the most exciting developments involving Benzonitrile,4-(4-hydroxy-1-piperidinyl)- is its role in the design of G-protein coupled receptor (GPCR) agonists. Researchers have demonstrated that this compound can modulate specific GPCRs, which are critical targets for treating various diseases, including cardiovascular disorders and neurodegenerative diseases. For instance, a study published in the *Journal of Medicinal Chemistry* highlighted its potential as a lead compound for developing novel antidepressant agents, owing to its ability to interact with serotonin receptors.
Moreover, the compound has been investigated for its antimicrobial properties. Recent experiments have shown that Benzonitrile,4-(4-hydroxy-1-piperidinyl)- exhibits moderate activity against Gram-positive bacteria, making it a candidate for further exploration in antibiotic development. Its structure allows for easy modification, enabling researchers to optimize its pharmacokinetic properties and enhance its efficacy.
In terms of industrial applications, Benzonitrile,4-(4-hydroxy-1-piperidinyl)- has been utilized as an intermediate in the synthesis of more complex molecules. Its versatility as a building block stems from the reactivity of both the benzonitrile and piperidine groups. For example, the nitrile group can be readily converted into amides or amines through standard organic transformations, while the piperidine ring provides a platform for further functionalization.
Recent advancements in computational chemistry have also shed light on the electronic properties of Benzonitrile,4-(4-hydroxy-1-piperidinyl)-. Density functional theory (DFT) calculations have revealed that the compound exhibits significant electron-withdrawing effects due to the nitrile group, which influences its reactivity in various chemical reactions. These insights are valuable for designing more efficient synthetic routes and predicting the behavior of related compounds.
The environmental impact of Benzonitrile,4-(4-hydroxy-1-piperidinyl)- has also been a topic of interest. Studies conducted under simulated environmental conditions suggest that the compound undergoes slow degradation under UV light and microbial action. However, further research is required to fully understand its persistence and potential ecological risks.
In conclusion, Benzonitrile,4-(4-hydroxy-1-piperidinyl)- (CAS No: 79421-43-5) is a multifaceted compound with applications spanning drug discovery, material science, and chemical synthesis. Its unique structure and reactivity make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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